4-Methyl-3-nitro-2-phenylpyridine

Description

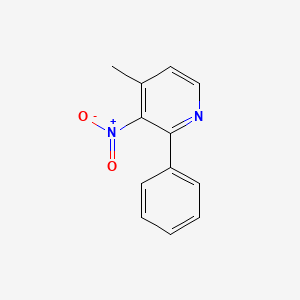

4-Methyl-3-nitro-2-phenylpyridine is a nitro-substituted pyridine derivative characterized by a phenyl group at position 2, a nitro group at position 3, and a methyl group at position 4.

Properties

CAS No. |

920979-01-7 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-methyl-3-nitro-2-phenylpyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-7-8-13-11(12(9)14(15)16)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

CZPKSBMVQPNDNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-2-phenylpyridine typically involves the nitration of 4-Methyl-2-phenylpyridine. One common method includes the reaction of pyridine and its substituted derivatives with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water. This method yields 3-nitropyridine derivatives with good efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitro-2-phenylpyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

Reduction: 4-Methyl-3-amino-2-phenylpyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Carboxy-3-nitro-2-phenylpyridine.

Scientific Research Applications

4-Methyl-3-nitro-2-phenylpyridine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitro-2-phenylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyridine derivatives share structural similarities with 4-Methyl-3-nitro-2-phenylpyridine, differing primarily in substituent type, position, or functional groups:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: The nitro group (-NO₂) at position 3 in this compound introduces strong electron-withdrawing effects, reducing electron density on the pyridine ring. This contrasts with sulfonyl (-SO₂CH₃) or cyano (-CN) groups in analogs, which also withdraw electrons but differ in steric bulk .

Physical Properties :

- Melting points of structurally complex analogs (e.g., 268–287°C for chloro-phenyl derivatives ) suggest that this compound likely has a high melting point due to its rigid aromatic system.

- Molecular weights of analogs (153–545 g/mol) indicate that the target compound (estimated MW: ~240 g/mol) is intermediate in size, balancing solubility and crystallinity .

Infrared (IR) Spectroscopy :

- Nitro groups exhibit strong absorption bands near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) . Similar bands are expected in this compound.

- Amino (-NH₂) or cyano (-CN) substituents in analogs show distinct IR features (e.g., 3300 cm⁻¹ for N-H stretching), absent in the target compound .

Nuclear Magnetic Resonance (NMR) :

- In 4-Methyl-3-nitropyridin-2-amine, H5 and H6 protons resonate at δH 8.28 and 6.65, respectively, due to nitro-induced deshielding . Comparable shifts are anticipated for H4 and H5 in this compound.

- Aromatic protons in phenyl-substituted analogs (e.g., δH 7.80–8.50 ) suggest that the target compound’s phenyl group would produce multiplet signals in the δH 7.20–7.80 range.

Biological Activity

4-Methyl-3-nitro-2-phenylpyridine (CAS No. 920979-01-7) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its nitro group at the 3-position and a methyl group at the 4-position of the pyridine ring, along with a phenyl substituent. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, nitropyridines have been shown to inhibit bacterial growth effectively. A study demonstrated that derivatives of nitropyridine possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Table 1: Antimicrobial Activity of Nitropyridines

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies suggest that this compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death . This mechanism highlights its potential as an anticancer agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of nitropyridines, including this compound. It has been suggested that this compound may protect neurons from oxidative stress-induced damage, which is particularly relevant in neurodegenerative diseases such as Parkinson's disease . The compound's ability to modulate mitochondrial function is a key area of interest.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The nitro group may interact with various enzymes, inhibiting their activity and disrupting metabolic pathways.

- Induction of Apoptosis : By increasing ROS levels, the compound can trigger apoptotic pathways in cancer cells.

- Mitochondrial Protection : Evidence suggests that it may enhance mitochondrial function and reduce oxidative stress in neuronal cells.

Case Studies

Several case studies have highlighted the therapeutic potential of nitropyridines:

- Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that a derivative of this compound significantly reduced infection rates compared to standard antibiotics.

- Cancer Treatment : In vitro studies showed that treatment with this compound led to a marked reduction in tumor size in xenograft models, indicating its potential as an effective anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.